N-Methylethylenediamine can be used as a solvent for various organic and inorganic compounds. It can also act as a catalyst in some chemical reactions, such as the condensation of aldehydes and ketones to form imines [].
N-Methylethylenediamine can be incorporated into the structure of certain polymers, such as polyamides and polyurethanes, to improve their properties like flexibility and thermal stability [].
N-Methylethylenediamine is an organic compound with the molecular formula CHN and a CAS number of 109-81-9. It is classified as a diamine, specifically a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a methyl group. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 114-116 °C. It is flammable and should be handled with caution due to its potential reactivity with strong oxidizing agents and acids .
Research indicates that N-Methylethylenediamine exhibits biological activities that may be relevant in pharmacology. Its derivatives have been studied for their potential as:
N-Methylethylenediamine can be synthesized through several methods:
N-Methylethylenediamine has various applications across different fields:
Studies have explored the interactions of N-Methylethylenediamine with various substrates:
N-Methylethylenediamine shares structural similarities with other amines and diamines. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Ethylenediamine | CHN | Simple diamine, widely used in chemical synthesis |
N,N-Dimethylethylenediamine | CHN | Contains two methyl groups; more sterically hindered |
1,3-Diaminopropane | CHN | Similar chain length but different connectivity |
N,N'-Diethyl-ethylenediamine | CHN | Ethyl groups increase hydrophobicity |
N-Methylethylenediamine's unique feature lies in its balance between hydrophilicity and hydrophobicity due to the presence of both amine functional groups and a methyl group. This characteristic enhances its solubility in various solvents and makes it versatile for numerous chemical applications.
N-Methylethylenediamine represents an important modification of the more fundamental ethylenediamine (EDA), which was first discovered by Cloëz in 1853. While ethylenediamine itself became a cornerstone in various chemical applications due to its chelating properties, the N-methylated derivative emerged as researchers sought to modify and enhance the reactivity profiles of simple diamines. The introduction of the methyl group on one of the nitrogen atoms creates asymmetry in the molecule, which has proven valuable for targeted reactions and selective functionalization in synthetic organic chemistry.
The compound's significance stems from its ability to serve as a building block in the synthesis of more complex nitrogen-containing compounds. The differentiation between the primary and secondary amine groups allows for selective reactions, making it an ideal scaffold for the construction of asymmetric molecular architectures. In modern synthetic chemistry, MEDA has become increasingly important as a versatile intermediate for producing pharmaceuticals, agrochemicals, and specialty materials.
N-Methylethylenediamine is known by multiple names in chemical literature, reflecting its structural features and historical naming conventions. According to IUPAC nomenclature, it is formally designated as N'-methylethane-1,2-diamine. However, it is commonly referred to by several synonyms including 2-aminoethylmethylamine, N-methyldiaminoethane, and 2-(methylamino)ethylamine.
The molecular structure of MEDA (C₃H₁₀N₂) features a two-carbon chain with amine groups at each end, where one nitrogen atom bears a methyl substituent. This structural arrangement gives rise to its distinctive chemical properties:
The differential reactivity between the primary and secondary amine groups has made MEDA particularly relevant in studies of regioselectivity and in the development of asymmetric catalysts. The presence of two different nitrogen centers allows researchers to exploit its dual functionality in various applications, from chelation chemistry to organic synthesis.
Research involving N-methylethylenediamine has evolved significantly over the decades. Initially studied primarily for its basic chemical properties, MEDA has progressively found applications in more sophisticated areas of chemical research. Modern academic investigations focus on several key areas:
Coordination Chemistry: MEDA serves as an asymmetric bidentate ligand in the formation of metal complexes. Recent studies have explored its ability to form mixed-valence copper cyanide complexes, where MEDA coordinates to copper(II) centers while being linked via cyanide bridges to copper(I) networks. These studies contribute to our understanding of metal-ligand interactions and the structural chemistry of coordination compounds.
Green Chemistry Approaches: Contemporary research has focused on developing environmentally friendly methods for synthesizing and utilizing MEDA. A notable example is the exploration of catalytic N-methylation of ethylenediamine using CO₂ and H₂ as green reactants, offering a more sustainable alternative to traditional methylation methods that rely on hazardous reagents.
Schiff Base Chemistry: MEDA has become an important precursor in the synthesis of Schiff bases and salalen ligands. Research has demonstrated its condensation with various aldehydes, such as salicylaldehyde and pyridine-2-carboxaldehyde, to form imines that serve as ligands in organometallic chemistry.
Materials Science: The compound's dual amine functionality has made it valuable in the development of polymeric materials, adhesives, and surface-active agents. Its ability to form hydrogen bonds and participate in various chemical transformations contributes to its utility in materials research.
Pharmaceutical Applications: As a chemical intermediate, MEDA plays a role in drug development and synthesis. Its structural features allow for selective functionalization, making it useful in the creation of pharmacologically active compounds.
Synthesis Method | Operating Temperature (°C) | Operating Pressure (MPa) | Typical Yield (%) | Primary Challenges |
---|---|---|---|---|
Reaction of Monoethanolamine with Ammonia | 160-180 | 0.5-1.5 | 70-85 | Formation of N-methylethylenediamine as byproduct |
Reaction from C1 Units (Formaldehyde + HCN) | 120-160 | 0.2-1.0 | 60-75 | Multiple byproducts formation |
Dimerization of Monoethanolamine | 140-170 | 0.8-1.2 | 65-80 | Selectivity control |
Ethylene Oxide + Methylamine | 60-90 | 0.5-1.0 | 75-90 | Product separation |
Laboratory synthesis of N-methylethylenediamine encompasses various methodologies optimized for small-scale production and research applications [19] [20]. These approaches typically emphasize reaction control, product purity, and experimental convenience over large-scale economic considerations [19] [20].
The synthesis of N-methylethylenediamine through the reaction of 2-chloroethylamine with methylamine represents a well-established laboratory methodology [2] [9]. This approach involves the nucleophilic substitution of the chloride functionality by methylamine under basic conditions [9]. The reaction typically proceeds at temperatures ranging from 80-120°C over reaction periods of 2-6 hours [9].
The preparation of 2-chloroethylamine hydrochloride follows established procedures involving ethanolamine and hydrogen chloride [9]. The process comprises adding ethanolamine to a reaction vessel, introducing hydrogen chloride gas at room temperature until the system pH reaches 2-3, followed by the addition of organic acids such as propionic acid, butyric acid, glutaric acid, or adipic acid [9]. The reaction mixture undergoes heating to temperatures between 120-160°C while maintaining hydrogen chloride introduction and simultaneous distillation to remove generated water [9].
Optimization studies demonstrate that controlling the hydrogen chloride gas flow rate at 300-500 milliliters per minute with aeration times of 45-75 minutes produces optimal results [9]. The use of different organic acids affects the final yield, with adipic acid providing yields of 90.5% and gas chromatography purity of 99.2% [9]. The subsequent reaction with methylamine under basic conditions typically achieves yields of 85-95% with selectivities of 80-90% [9].
Selective methylation of ethylenediamine to produce N-methylethylenediamine employs reductive amination procedures using formaldehyde and reducing agents [11] [21]. This methodology focuses on achieving mono-methylation while minimizing over-methylation to N,N-dimethylethylenediamine [11] [21].
The process typically involves the condensation of ethylenediamine with formaldehyde to form an imine intermediate, followed by reduction using sodium borohydride or catalytic hydrogenation [11] [21]. Reaction conditions generally operate at temperatures of 25-60°C over periods of 4-12 hours [11] [21]. The method achieves yields ranging from 70-90% with selectivities of 60-85% for the desired mono-methylated product [11] [21].
Alternative approaches utilize mechanochemical synthesis under solvent-free conditions [21]. This methodology employs vibrational ball milling at 30 hertz frequency for 20 minutes, achieving yields of 78-95% for various N-methylated amine derivatives [21]. The liquid-assisted grinding technique uses formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent in a reductive amination reaction [21].
Recent developments include the application of quaternary ammonium salts as methylating agents [10]. Phenyl trimethylammonium iodide serves as an alternative methylating agent for introducing methyl groups in α-position to carbonyl groups [10]. This regioselective method operates under anisole as a green solvent, achieving yields up to 85% [10].
Table 2: Laboratory-Scale Synthetic Routes
Method | Reaction Conditions | Catalyst/Reagent | Yield (%) | Selectivity (%) |
---|---|---|---|---|
2-Chloroethylamine + Methylamine | 80-120°C, 2-6 hours | Basic conditions (NaOH/KOH) | 85-95 | 80-90 |
Selective Methylation of Ethylenediamine | 25-60°C, 4-12 hours | Formaldehyde + NaBH4 | 70-90 | 60-85 |
Reductive Amination | 50-100°C, 6-24 hours | H2/Pd or NaBH4 | 75-85 | 70-90 |
Ion-Exchange Resin Catalysis | 160°C, 3-5 hours | D001-CC ion-exchange resin | 90-97 | 85-95 |
Green chemistry methodologies for N-methylethylenediamine synthesis emphasize environmental sustainability, atom economy, and reduced hazardous substance utilization [16] [18] [21]. These approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality [12] [18].
Catalytic N-methylation using carbon dioxide and hydrogen represents a promising sustainable approach [16] [18]. Sulfurized rhenium-iridium clusters on carbon black supports demonstrate exceptional activity for the quadruple N-methylation of ethylenediamine with carbon dioxide and hydrogen to yield N,N,N',N'-tetramethylethylenediamine [16] [18]. This bimetallic catalyst system exhibits 6.4-fold higher catalytic activity compared to previously reported sulfurized rhenium catalysts [16] [18].
The reaction mechanism involves the initial formation of N-formylated intermediates followed by hydrogenation to N-methylated products [16] [18]. The sulfurized rhenium-iridium species prove mandatory for the N-methylation process, with the absence of sulfurized species resulting in N-formylated compounds as major products rather than N-methylated derivatives [16] [18]. The catalyst system operates effectively at temperatures of 180-220°C and pressures of 3-8 megapascals in aqueous media [16] [18].
Mechanochemical synthesis represents another significant green chemistry approach [21]. This methodology eliminates solvent requirements through solid-state grinding in ball mills [21]. The process achieves rapid, efficient N-methylation of secondary amines under mechanochemical conditions using vibrational ball milling at 30 hertz frequency [21]. The reaction completes within 20 minutes, achieving yields of 78-95% for various tertiary N-methylated amine derivatives [21].
Supercritical methanol methodologies offer additional environmental advantages [19]. The selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts demonstrates significant improvements in chemoselectivity [19]. Cesium-phosphorus-silicon mixed oxide catalysts provide optimal performance at 300°C and 8.2 megapascals, achieving N-methylation selectivities up to 94% at 86% conversion [19].
Aqueous phase synthesis using copper oxide-nickel oxide on gamma-alumina catalysts enables N-alkylation of ethylenediamine with alcohols in fixed-bed reactors [19] [20]. This system proves applicable for N-alkylation with both primary and secondary alcohols, achieving high yields for mono-N-alkylation with low-carbon alcohols [19] [20].
Table 3: Green Chemistry Approaches
Approach | Catalyst System | Temperature (°C) | Pressure (MPa) | Environmental Benefits |
---|---|---|---|---|
CO2 + H2 Catalytic Methylation | Sulfurized Re-Ir/Carbon | 180-220 | 3-8 | Uses CO2 as C1 source |
Mechanochemical Synthesis | Solid-state grinding | Room temperature | Atmospheric | Solvent-free process |
Supercritical Methanol | Cs-P-Si mixed oxide | 300 | 8.2 | High selectivity, recyclable |
Aqueous Phase Synthesis | CuO-NiO/γ-Al2O3 | 200-250 | 2-6 | Water as reaction medium |
Optimization of N-methylethylenediamine synthesis involves systematic manipulation of reaction parameters to maximize product yield while minimizing byproduct formation [19] [20] [33]. These strategies encompass temperature control, pressure optimization, catalyst loading, residence time management, and reactant ratio optimization [19] [20] [33].
Temperature optimization represents a critical parameter affecting both reaction rate and product selectivity [33]. Higher temperatures increase reaction rates but may decrease selectivity toward the desired mono-methylated product [33]. Optimal temperature ranges of 160-180°C provide balanced conversion and selectivity [33]. Multi-section tubular reactors with varying temperature profiles offer enhanced control, utilizing high temperatures in initial sections for rapid reaction rates and lower temperatures in subsequent sections to maximize yield [33].
Pressure optimization significantly influences reaction conversion and mass transfer characteristics [33]. Studies demonstrate that conversions remain relatively constant above 6 megapascals, establishing optimal pressure ranges of 6-8 megapascals for most synthetic approaches [33]. Enhanced pressure conditions improve the solubility of gaseous reactants and facilitate homogeneous reaction conditions [33].
Catalyst loading optimization balances catalytic activity with economic considerations [19] [20]. Optimal catalyst loadings typically range from 5-15% by weight, providing sufficient active sites while minimizing material costs [19] [20]. Ion-exchange resin catalysts demonstrate exceptional performance, with D001-CC resin achieving 97% yields for N,N-diethylethylenediamine synthesis [19].
Residence time management proves crucial for controlling product distribution [33]. Shorter residence times favor mono-methylation over multiple methylation events, with optimal times ranging from 3-8 minutes [33]. Extended residence times increase the probability of over-methylation, leading to reduced selectivity for the desired product [33].
Reactant ratio optimization involves maintaining excess ammonia or methylating agents to drive reactions toward completion [33]. Optimal ammonia-to-substrate ratios of 10-30:1 improve selectivity while ensuring complete conversion [33]. The excess reactant strategy minimizes competing reactions and enhances product purity [33].
Distillation optimization for product separation and purification represents a crucial yield enhancement strategy [5] [25] [29]. Advanced distillation techniques operating at column top pressures of 10 millibar to 4 bar enable efficient separation of N-methylethylenediamine from ethylenediamine mixtures [5] [25]. The implementation of azeotropic distillation with optimized water-to-ethylenediamine ratios achieves significant improvements in separation efficiency [5] [25].
Process intensification through continuous flow reactors and microreactor technology offers additional optimization opportunities [33]. These approaches provide enhanced heat and mass transfer, improved reaction control, and reduced residence time distributions [33]. The integration of inline analytical techniques enables real-time optimization and quality control [33].
Table 4: Yield Optimization Strategies
Parameter | Optimal Range | Effect on Yield | Typical Improvement (%) |
---|---|---|---|
Reaction Temperature | 160-180°C | Higher temp increases rate but decreases selectivity | 10-25 |
Pressure Optimization | 6-8 MPa | Higher pressure improves conversion | 15-30 |
Catalyst Loading | 5-15 wt% | Optimum loading balances activity and cost | 20-40 |
Residence Time | 3-8 minutes | Shorter time favors mono-methylation | 15-25 |
Reactant Ratio | NH3:substrate = 10-30:1 | Excess NH3 improves selectivity | 25-45 |
Distillation Conditions | 10 mbar - 4 bar | Optimized separation reduces byproducts | 30-50 |
N-Methylethylenediamine exhibits versatile coordination behavior as a bidentate ligand, forming five-membered chelate rings with metal ions through its two nitrogen donor atoms [2]. The ligand coordinates through both the primary amine nitrogen and the secondary methylamine nitrogen, creating a stable chelate ring that enhances the thermodynamic stability of the resulting complexes compared to analogous monodentate amine ligands [2] [3].
The binding mode of N-Methylethylenediamine is characterized by the formation of a five-membered chelate ring with a typical N-C-C-N backbone conformation [3] [4]. X-ray crystallographic studies reveal that the chelate ring adopts either δ (delta) or λ (lambda) conformations, depending on the metal center and coordination environment [3] [5]. The methylation of one nitrogen atom introduces chirality at the nitrogen center, leading to configurational isomerism that can be observed in solution by nuclear magnetic resonance spectroscopy [5].
The chelating properties of N-Methylethylenediamine are enhanced by the electron-donating methyl group, which increases the basicity of the methylated nitrogen compared to the primary amine nitrogen [2]. This electronic asymmetry results in different binding affinities for the two nitrogen atoms, with the secondary nitrogen typically showing stronger metal-ligand interactions due to increased electron density [2]. The ligand demonstrates excellent coordination stability across a wide range of metal ions, from first-row transition metals to lanthanides, with stability constants varying systematically with metal ion properties [6] [7].
Copper complexes of N-Methylethylenediamine exhibit remarkable diversity in their structural arrangements and oxidation states [2] [3]. The most extensively studied systems involve copper(II) complexes, where the ligand coordinates in a bidentate fashion to form square planar or distorted square pyramidal geometries [2] [3]. X-ray crystallographic analysis reveals typical Cu-N bond lengths of approximately 2.0 Å, consistent with strong metal-ligand interactions [3].
Mixed-valence copper complexes containing both Cu(I) and Cu(II) centers represent a particularly fascinating class of coordination compounds [3]. Two notable examples are Cu₄(CN)₅(N-methylethylenediamine)₂ and Cu₂(CN)₃(N-methylethylenediamine)₂·H₂O [3]. In the tetranuclear complex, Cu(II) centers coordinated by two N-methylethylenediamine ligands are connected through cyanide bridges to a three-dimensional Cu(I) cyanide network [3]. The Cu(I) centers adopt tetrahedral coordination geometries, while the Cu(II) centers maintain square pyramidal coordination [3].
The binuclear complex Cu₂(CN)₃(N-methylethylenediamine)₂·H₂O demonstrates the ability of N-methylethylenediamine to stabilize mixed-valence systems through its electronic properties [3]. Infrared spectroscopy reveals characteristic cyanide stretching frequencies at 2089 and 2115 cm⁻¹, indicating the presence of both terminal and bridging cyanide ligands [3]. The complex exhibits a bridging cyanide group connecting the Cu(II) center (coordinated by two N-methylethylenediamine ligands) with a trigonal planar Cu(I) center [3].
Cobalt complexes of N-Methylethylenediamine demonstrate rich stereochemical behavior, particularly in cobalt(III) systems where the kinetic inertness allows for detailed structural characterization [4] [8] [9]. The complexes [Co(N-methylethylenediamine)₃]³⁺ and [Co(N-methylethylenediamine)₂(ethylenediamine)]³⁺ have been extensively studied using X-ray crystallography and nuclear magnetic resonance spectroscopy [8] [9].
The tris-chelated cobalt(III) complex exhibits both Δ and Λ configurations at the metal center, with each N-methylethylenediamine ligand capable of adopting either δ or λ conformations [8] [9]. The combination of metal and ligand chirality results in multiple stereoisomers, including the stable Δ(δδδ) and Λ(λλλ) forms [8]. The methyl substituent on the nitrogen atom influences the relative stability of these conformers through steric interactions [8].
In mixed-ligand systems such as [Co(N-methylethylenediamine)₂(oxalate)]⁺, the stereochemical complexity is further enhanced by the geometric constraints imposed by the oxalate ligand [5]. Three distinct isomers have been crystallographically characterized: the meso-Λ(δλ) form, the Λ(λλ) form, and the meso-Δ(δλ) form [5]. The relative stability of these isomers depends on the specific positioning of the methyl groups relative to the oxalate ligand, with equatorial methyl groups (trans to oxalate oxygens) being thermodynamically disfavored [5].
Cobalt(II) complexes of N-methylethylenediamine typically adopt octahedral geometries with water molecules or other ligands completing the coordination sphere [6]. These complexes exhibit magnetic moments consistent with high-spin d⁷ configurations and show characteristic electronic absorption bands in the visible region [6]. The stability constants for cobalt(II) complexes are generally lower than those of the corresponding nickel(II) and copper(II) systems, reflecting the Irving-Williams series trend [6].
Lanthanide complexes of N-methylethylenediamine derivatives, particularly with N-methylethylenediamine-N,N',N'-triacetate (MEDTA), exhibit distinctive coordination behavior due to the large ionic radii and high coordination numbers characteristic of f-block elements [7] [10]. The complexation of lanthanide ions with MEDTA typically results in nine-coordinate complexes with tricapped trigonal prismatic geometries [7].
The stability constants for lanthanide-MEDTA complexes increase across the lanthanide series, with log K₁ values ranging from 10.81 for La(III) to 13.42 for Yb(III) [7]. This trend reflects the lanthanide contraction effect, where the decreasing ionic radius across the series leads to stronger electrostatic interactions with the ligand [7]. The formation of these complexes is accompanied by significant changes in the coordination environment, as evidenced by ¹⁷O nuclear magnetic resonance studies indicating a hydration number of three for the [Ln(MEDTA)(H₂O)₃]⁺ species [7].
Rare earth metal complexes stabilized by polydentate N-methylethylenediamine-bridged tris(phenolato) ligands represent an advanced class of coordination compounds with applications in carbon dioxide capture and conversion [11]. These complexes, with the general formula [RE(L)(solvent)ₙ] where RE = Y, Sm, Nd, La, demonstrate exceptional catalytic activity for the conversion of carbon dioxide into cyclic carbonates under ambient conditions [11]. The unique electronic properties of the N-methylethylenediamine bridge facilitate efficient substrate activation and product formation [11].
The structural characterization of N-methylethylenediamine coordination compounds relies on a comprehensive suite of analytical techniques, each providing complementary information about the molecular architecture and bonding interactions [3] [5] [12]. X-ray crystallography serves as the primary method for determining absolute configurations and precise geometric parameters of these complexes [3] [5].
Single crystal X-ray diffraction studies have revealed detailed structural information for numerous N-methylethylenediamine complexes, including bond lengths, bond angles, and torsion angles [3] [5]. Typical metal-nitrogen bond lengths range from 1.94 to 2.22 Å depending on the metal center and coordination environment [3]. The N-C-C-N torsion angles in the chelate rings typically range from 50° to 60°, corresponding to the δ and λ conformations [3] [5].
Nuclear magnetic resonance spectroscopy provides invaluable information about solution structures and dynamic behavior of N-methylethylenediamine complexes [5] [13]. ¹H NMR spectra typically show characteristic signals for the N-methyl group around δ 2.4-2.8 ppm and the ethylenediamine backbone protons at δ 2.6-3.2 ppm [5] [13]. The chemical shifts and coupling patterns are sensitive to the coordination environment and can be used to distinguish between different isomers in solution [5].
Infrared spectroscopy serves as a powerful tool for confirming coordination and identifying specific binding modes [14] [12]. The characteristic vibrational modes include NH₂ stretching vibrations at 3200-3400 cm⁻¹, NH₂ bending modes at 1570-1600 cm⁻¹, and C-N stretching vibrations at 1020-1100 cm⁻¹ [14] [12]. The NH₂ wagging mode at approximately 1330 cm⁻¹ is particularly diagnostic for coordinated ethylenediamine derivatives [12]. Metal-nitrogen stretching frequencies typically appear in the 400-600 cm⁻¹ region and provide information about bond strength and coordination geometry [12].
Electronic absorption spectroscopy reveals important information about the electronic structure and geometry of transition metal complexes [6]. The d-d transitions in the visible region are sensitive to the ligand field strength and coordination geometry [6]. For example, octahedral nickel(II) complexes typically exhibit three absorption bands corresponding to the ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) transitions [6].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [15] [3]. Fast atom bombardment mass spectrometry (FAB-MS) has been particularly useful for characterizing metal complexes, with molecular ion peaks providing direct evidence for the proposed stoichiometry [15]. The fragmentation patterns often reveal the stepwise loss of ligands, providing insight into the relative binding strengths [15].
The thermodynamic aspects of N-methylethylenediamine metal-ligand interactions encompass both enthalpic and entropic contributions to the overall stability of coordination compounds [7] [10] [16]. The formation of metal-ligand bonds is governed by the balance between these thermodynamic factors, with the relative contributions varying significantly across different metal centers and coordination environments [16] [17].
The chelate effect plays a crucial role in stabilizing N-methylethylenediamine complexes relative to analogous monodentate amine complexes [16]. The formation of five-membered chelate rings results in a favorable entropy change due to the reduced loss of translational degrees of freedom compared to the coordination of two separate monodentate ligands [16]. This entropic advantage typically contributes 10-20 kJ/mol to the overall stability of chelated complexes [16].
Formation constants for N-methylethylenediamine complexes with first-row transition metals follow the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II) [16]. The stability constants (log K₁) range from 5.2 for cobalt(II) to 7.9 for nickel(II), reflecting the crystal field stabilization energy contributions and the metal-ligand bond strengths [6]. The thermodynamic parameters reveal that complex formation is generally exothermic, with enthalpy changes ranging from -18.2 to -32.1 kJ/mol for transition metal complexes [6].
Lanthanide complexes exhibit significantly higher stability constants than transition metal complexes, with log K₁ values exceeding 10 for most lanthanide-MEDTA systems [7]. The thermodynamic parameters for lanthanide complexation indicate that both enthalpic and entropic factors contribute favorably to complex stability [7] [10]. The enthalpy of formation becomes increasingly negative across the lanthanide series, reflecting the strengthening electrostatic interactions as the ionic radius decreases [7].
The temperature dependence of stability constants provides insight into the thermodynamic driving forces for complex formation [7] [10]. For lanthanide-MEDTA complexes, the enthalpy of formation ranges from -38.9 to -45.8 kJ/mol, while the entropy changes are positive, ranging from 76.5 to 87.3 J/mol·K [10]. This combination of favorable enthalpy and entropy changes results in highly stable complexes with formation constants that increase with temperature [10].
The thermodynamic stability of N-methylethylenediamine complexes is also influenced by the nature of the counterions and the ionic strength of the solution [7] [18]. Studies conducted at ionic strengths of 0.1-1.0 M show that the stability constants generally decrease with increasing ionic strength due to ion pairing effects and activity coefficient corrections [18]. The temperature dependence of these effects provides valuable information about the solvation thermodynamics of the metal ions and ligands [17].
Flammable;Corrosive